molecular formula C23H26ClN7O5 B1192253 4-((4-((3-Chloro-4-methoxybenzyl)amino)-5-((pyrimidin-2-ylmethyl)carbamoyl)pyrimidin-2-yl)amino)-5-hydroxypentanoic acid

4-((4-((3-Chloro-4-methoxybenzyl)amino)-5-((pyrimidin-2-ylmethyl)carbamoyl)pyrimidin-2-yl)amino)-5-hydroxypentanoic acid

Cat. No. B1192253
M. Wt: 515.96
InChI Key: PRFBRQCNRFBCHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Avanafil metabolite M16 is a major inactive metabolite of the phosphodiesterase 5 (PDE5) inhibitor avanafil. Avanafil is metabolized by the cytochrome P450 (CYP450) isoforms CYP3A4 and CYP2C to the major metabolites avanafil metabolite M16 and avanafil metabolite M4 as well as minor metabolites.

Scientific Research Applications

Parkinson's Disease Research

  • In Parkinson's disease research, a derivative of this compound was used in the synthesis of [11C]HG-10-102-01, a potential PET imaging agent for detecting LRRK2 enzyme activity, crucial in Parkinson's pathology (Wang, Gao, Xu, & Zheng, 2017).

HIV-Protease Inhibitors

  • In the field of HIV research, a structurally related compound (AHPPA) was used to obtain less flexible statine analogs, leading to compounds with notable activity against HIV-protease (Scholz, Hecht, Schmidt, & Billich, 1999).

Enzyme Alkylation Studies

  • This compound's analog was employed to study the alkylation of pyruvate kinase by 5-chloro-4-oxopentanoic acid, aiding in understanding enzyme modifications and interactions (Chalkley & Bloxham, 1976).

Cocrystal Design

Radiopharmaceutical Research

  • Derivatives of this compound were modified to create bifunctional chelators, integral in developing rhenium tricarbonyl complexes for potential use in radiopharmaceuticals (Wei, Babich, Eckelman, & Zubieta, 2005).

Cancer Research

Cation Tautomerism Studies

properties

Molecular Formula

C23H26ClN7O5

Molecular Weight

515.96

IUPAC Name

4-[[4-[(3-chloro-4-methoxyphenyl)methylamino]-5-(pyrimidin-2-ylmethylcarbamoyl)pyrimidin-2-yl]amino]-5-hydroxypentanoic acid

InChI

InChI=1S/C23H26ClN7O5/c1-36-18-5-3-14(9-17(18)24)10-27-21-16(22(35)28-12-19-25-7-2-8-26-19)11-29-23(31-21)30-15(13-32)4-6-20(33)34/h2-3,5,7-9,11,15,32H,4,6,10,12-13H2,1H3,(H,28,35)(H,33,34)(H2,27,29,30,31)

InChI Key

PRFBRQCNRFBCHL-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CNC2=NC(=NC=C2C(=O)NCC3=NC=CC=N3)NC(CCC(=O)O)CO)Cl

Appearance

Solid powder

Purity

>95% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Avanafil metabolite M16

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-((4-((3-Chloro-4-methoxybenzyl)amino)-5-((pyrimidin-2-ylmethyl)carbamoyl)pyrimidin-2-yl)amino)-5-hydroxypentanoic acid
Reactant of Route 2
Reactant of Route 2
4-((4-((3-Chloro-4-methoxybenzyl)amino)-5-((pyrimidin-2-ylmethyl)carbamoyl)pyrimidin-2-yl)amino)-5-hydroxypentanoic acid
Reactant of Route 3
Reactant of Route 3
4-((4-((3-Chloro-4-methoxybenzyl)amino)-5-((pyrimidin-2-ylmethyl)carbamoyl)pyrimidin-2-yl)amino)-5-hydroxypentanoic acid
Reactant of Route 4
4-((4-((3-Chloro-4-methoxybenzyl)amino)-5-((pyrimidin-2-ylmethyl)carbamoyl)pyrimidin-2-yl)amino)-5-hydroxypentanoic acid
Reactant of Route 5
4-((4-((3-Chloro-4-methoxybenzyl)amino)-5-((pyrimidin-2-ylmethyl)carbamoyl)pyrimidin-2-yl)amino)-5-hydroxypentanoic acid
Reactant of Route 6
Reactant of Route 6
4-((4-((3-Chloro-4-methoxybenzyl)amino)-5-((pyrimidin-2-ylmethyl)carbamoyl)pyrimidin-2-yl)amino)-5-hydroxypentanoic acid

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